molecular formula C9H10FNO5S B13165738 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid CAS No. 1375472-39-1

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B13165738
CAS No.: 1375472-39-1
M. Wt: 263.24 g/mol
InChI Key: VZVOTFXKERHHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can lead to the formation of complex aromatic compounds, while oxidation and reduction reactions can modify the sulfamoyl group.

Scientific Research Applications

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Research into its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under research, but it is believed that the compound can modulate biological pathways through its unique chemical structure .

Comparison with Similar Compounds

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and applications. The presence of the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in certain applications.

Properties

CAS No.

1375472-39-1

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H10FNO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)10)17(11,14)15/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

VZVOTFXKERHHIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.